N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide
Description
Properties
Molecular Formula |
C17H19NO4S2 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H19NO4S2/c19-17(12-22-15-5-2-1-3-6-15)18(11-16-7-4-9-23-16)14-8-10-24(20,21)13-14/h1-7,9,14H,8,10-13H2 |
InChI Key |
ILLSBTKKJARUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The tetrahydrothiophene sulfone moiety is synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide (H₂O₂) or oxone in aqueous acetic acid, followed by regioselective bromination at the 3-position and subsequent amination with aqueous ammonia.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxidation | H₂O₂ (30%), AcOH, 50°C, 6 hr | 85% |
| Bromination | NBS, AIBN, CCl₄, reflux | 78% |
| Amination | NH₃ (aq.), THF, 60°C | 65% |
Preparation of 2-Phenoxyacetic Acid
2-Phenoxyacetic acid is synthesized through Williamson ether synthesis , where phenol reacts with chloroacetic acid in the presence of potassium carbonate.
Thiophen-2-ylmethylamine Synthesis
Thiophen-2-ylmethylamine is prepared via reductive amination of thiophene-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride.
Amide Bond Formation Strategies
The final step involves coupling 2-phenoxyacetic acid with 1,1-dioxidotetrahydrothiophen-3-amine and thiophen-2-ylmethylamine. Two primary methods are employed:
Carbodiimide-Mediated Coupling
EDC/HOBt is used to activate the carboxylic acid group, followed by sequential reaction with the two amines under controlled pH.
| Parameter | Conditions |
|---|---|
| Activator | EDC (1.2 eq), HOBt (1.1 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → RT, 12 hr |
| Yield | 72% |
Mixed Anhydride Method
Propylphosphonic anhydride (T3P®) facilitates the reaction in one pot, enabling higher regioselectivity:
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while THF reduces side reactions:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 72 | 95 |
| THF | 65 | 92 |
| DMF | 68 | 90 |
Temperature Control
Lower temperatures (0–5°C) minimize epimerization during amide formation, while room temperature accelerates reaction rates.
Characterization and Quality Control
The final product is validated using:
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| EDC/HOBt | High reproducibility | Requires strict pH control |
| T3P® | One-pot synthesis | Lower yield with bulky amines |
| HATU | Rapid activation | Cost-prohibitive at scale |
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenoxy and thiophen-2-ylmethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. The phenoxy and thiophen-2-ylmethyl groups may also contribute to the compound’s overall biological activity by binding to specific receptors or interfering with cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations:
- Substituent Effects : The presence of a sulfone group in the target compound and CAS 880404-81-9 may enhance metabolic stability compared to FEMA 4809, which contains a pyrazole ring .
- Cooling Sensation: FEMA 4809’s cooling properties are well-documented, likely mediated by TRPM8 receptor interactions. The target compound’s phenoxy group (vs. 4-methylphenoxy in FEMA 4809) could alter receptor binding efficiency .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxy-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential biological activities. Its unique structure, featuring a tetrahydrothiophene moiety and various aromatic substituents, suggests that it may exhibit significant pharmacological properties, particularly in the realm of cancer treatment and other therapeutic areas.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula : C₁₉H₁₉N₃O₄S₂
- Molecular Weight : 421.6 g/mol
- Key Functional Groups : Dioxo group, phenoxy group, thiophenylmethyl substituent.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural features often exhibit notable biological activities, particularly against cancer cells. The presence of the tetrahydrothiophene ring and dioxo functionality is hypothesized to influence its interaction with biological targets.
- Inhibition of Tubulin Polymerization : Similar acetamide derivatives have shown the ability to inhibit tubulin polymerization, a critical process for cancer cell proliferation.
- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which may contribute to their overall therapeutic potential.
In Vitro Studies
Several in vitro assays have been conducted to evaluate the biological activity of related compounds:
| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism |
|---|---|---|---|
| 11b | A549 | 11.20 | Cytotoxicity |
| 11c | A549 | 15.73 | Cytotoxicity |
| 13b | A549 | 59.61 | Cytotoxicity |
| 14b | A549 | 27.66 | Cytotoxicity |
The results indicate that compound 11b exhibits the most potent cytotoxic activity against A549 lung cancer cells, suggesting that structural modifications can significantly impact efficacy.
Molecular Docking Studies
Molecular docking studies have been performed to understand how this compound interacts with various biological targets:
- Target Proteins : Tubulin, various kinases.
- Binding Affinity : The compound shows promising binding affinities in silico, indicating potential for further development as an anticancer agent.
Synthesis and Optimization
The synthesis of this compound can be achieved through several methods:
- Method A : Utilizing standard acetamide coupling reactions under controlled conditions.
- Method B : Employing microwave-assisted synthesis for increased yield and reduced reaction time.
Each method requires optimization of reaction conditions to maximize yield and purity.
Q & A
Basic Question: What are the optimal synthetic conditions for preparing this compound, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitutions and oxidation. Key parameters include:
- Temperature : Maintaining 0–5°C during amide bond formation prevents side reactions (e.g., hydrolysis) .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution steps .
- Oxidation control : Sulfone formation (1,1-dioxidotetrahydrothiophen-3-yl) requires stoichiometric oxidizing agents (e.g., mCPBA) under inert atmospheres to avoid over-oxidation .
Yield optimization (typically 60–75%) relies on iterative purification via column chromatography and recrystallization .
Advanced Question: How can researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or pathogen strains affect IC₅₀ values. Standardize protocols using CLSI guidelines .
- Solubility factors : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution without cytotoxicity .
- Metabolic stability : Perform liver microsome assays to compare in vitro vs. in vivo activity, as hepatic metabolism may reduce efficacy .
Replicate studies with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) to validate target engagement .
Basic Question: What structural features of this compound are critical for its reactivity and bioactivity?
Methodological Answer:
Key structural determinants include:
- Tetrahydrothiophene dioxido moiety : Enhances solubility and hydrogen-bonding capacity, critical for target interactions (e.g., enzyme active sites) .
- Phenoxy and thiophen-2-ylmethyl groups : Contribute to π-π stacking and hydrophobic interactions with aromatic residues in proteins .
- Acetamide linker : Provides conformational flexibility, enabling adaptation to binding pockets .
Characterize these features via NMR (¹H/¹³C) and FT-IR to confirm regiochemistry and hydrogen-bonding patterns .
Advanced Question: How can computational modeling guide the rational design of derivatives with improved selectivity?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., fungal CYP51 or kinase enzymes). Prioritize derivatives with lower ΔG values .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- QSAR models : Train models on IC₅₀ data from analogs to identify substituents (e.g., electron-withdrawing groups on phenoxy) that enhance potency .
Validate predictions with synthetic analogs and SPR/X-ray crystallography .
Basic Question: What analytical techniques are essential for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC-PDA : Use C18 columns (ACN/H₂O gradient) to detect impurities <0.1%; retention time consistency confirms batch reproducibility .
- NMR spectroscopy : ¹H/¹³C assignments verify regiochemistry (e.g., thiophene substitution pattern) .
- HRMS : Confirm molecular formula (e.g., C₁₉H₂₁NO₅S₂) and detect degradation products under stress conditions (e.g., 40°C/75% RH) .
Advanced Question: What strategies resolve contradictions in reaction kinetics data during scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., stirring rate, reagent addition rate) impacting exothermic reactions .
- In-line monitoring : Use ReactIR or PAT tools to track intermediate formation and adjust conditions in real-time .
- Kinetic profiling : Compare Arrhenius plots (ln k vs. 1/T) across small and large batches to identify deviations in activation energy .
Address mass transfer limitations in large reactors using high-shear mixers or segmented flow systems .
Basic Question: What are the known biological targets of this compound, and what evidence supports these interactions?
Methodological Answer:
- Antifungal activity : Inhibits fungal lanosterol 14α-demethylase (CYP51) with IC₅₀ = 1.2 µM, validated via ergosterol depletion assays in Candida albicans .
- Kinase inhibition : Binds to JAK2 (Kd = 85 nM) in SPR assays, reducing STAT3 phosphorylation in leukemia cell lines .
- Anti-inflammatory effects : Suppresses COX-2 expression (70% at 10 µM) in LPS-stimulated macrophages via NF-κB pathway inhibition .
Target engagement is confirmed via CRISPR knockout models and competitive binding assays .
Advanced Question: How can researchers differentiate off-target effects from true pharmacological activity in preclinical studies?
Methodological Answer:
- Proteome-wide profiling : Use affinity pulldown/MS to identify non-target binding partners (e.g., serum albumin) .
- Crispr-Cas9 screens : Knock out putative targets in cell models; loss of compound efficacy confirms on-target mechanism .
- Metabolomics : Compare metabolite shifts in treated vs. untreated systems; off-target effects often disrupt unrelated pathways (e.g., glycolysis) .
Validate findings with structurally unrelated analogs and negative controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
